
Dimethyl 5-(4-fluorobenzoyl)pyridine-2,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5-(4-fluorobenzoyl)pyridine-2,3-dicarboxylate is an organic compound with the molecular formula C16H12FNO5 It is a derivative of pyridine and contains both fluorobenzoyl and dicarboxylate functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 5-(4-fluorobenzoyl)pyridine-2,3-dicarboxylate typically involves the esterification of pyridine-2,3-dicarboxylic acid with methanol in the presence of a catalyst. The fluorobenzoyl group is introduced through a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an aluminum chloride catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl 5-(4-fluorobenzoyl)pyridine-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Dimethyl 5-(4-fluorobenzoyl)pyridine-2,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of Dimethyl 5-(4-fluorobenzoyl)pyridine-2,3-dicarboxylate involves its interaction with specific molecular targets. The fluorobenzoyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and enzymes. The pyridine ring can act as a ligand, coordinating with metal ions and affecting various biochemical pathways .
Comparación Con Compuestos Similares
- Dimethyl 5-(4-chlorobenzoyl)pyridine-2,3-dicarboxylate
- Dimethyl 5-(4-methylbenzoyl)pyridine-2,3-dicarboxylate
- Dimethyl 5-(4-methoxybenzoyl)pyridine-2,3-dicarboxylate
Comparison: Dimethyl 5-(4-fluorobenzoyl)pyridine-2,3-dicarboxylate is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and reactivity compared to its analogs. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications .
Propiedades
Fórmula molecular |
C16H12FNO5 |
|---|---|
Peso molecular |
317.27 g/mol |
Nombre IUPAC |
dimethyl 5-(4-fluorobenzoyl)pyridine-2,3-dicarboxylate |
InChI |
InChI=1S/C16H12FNO5/c1-22-15(20)12-7-10(8-18-13(12)16(21)23-2)14(19)9-3-5-11(17)6-4-9/h3-8H,1-2H3 |
Clave InChI |
LDUMJIBUHFFTRW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(N=CC(=C1)C(=O)C2=CC=C(C=C2)F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


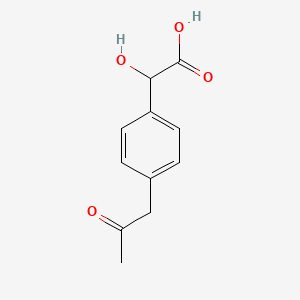
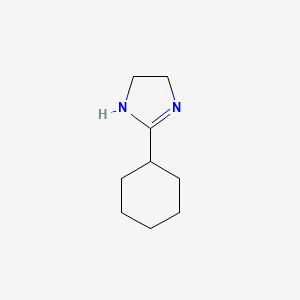
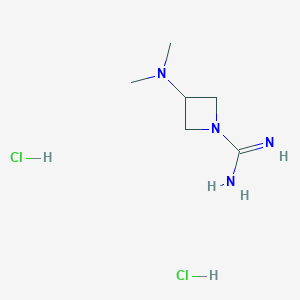

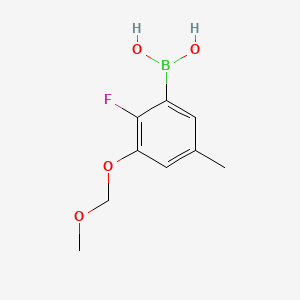


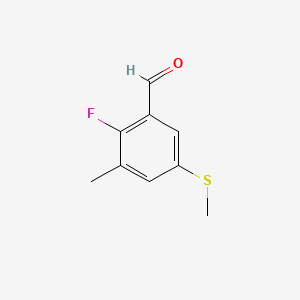


![Ethyl 3-(4-(4-chlorophenoxy)phenyl)-1-oxa-2-azaspiro[4.5]dec-2-ene-4-carboxylate](/img/structure/B14036712.png)


![5-tert-butyl 7-ethyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5,7(4H)-dicarboxylate](/img/structure/B14036733.png)
